Sourcing a high-bromine-content flame retardant that activates within standard polymer processing windows without premature degradation is a persistent challenge. Hexabromocyclotriphosphazene (HBCTP) directly addresses this with a thermal decomposition onset of ~320°C, aligning with polyolefin and epoxy cure profiles.
- Delivers synergistic gas-phase radical quenching and condensed-phase char promotion via its unique P-N-Br backbone.
- Serves as a versatile precursor for nucleophilic substitution, enabling tunable phosphazene derivatives.
- High density (3.18 g/cm³) offers dual-function flame retardancy and density modification in specialty composites.
Molecular FormulaBr6N3P3
Molecular Weight614.4 g/mol
CAS No.13701-85-4
Cat. No.B077441
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Hexabromocyclotriphosphazene
CAS
13701-85-4
Molecular Formula
Br6N3P3
Molecular Weight
614.4 g/mol
Structural Identifiers
SMILES
N1=P(N=P(N=P1(Br)Br)(Br)Br)(Br)Br
InChI
InChI=1S/Br6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10
InChIKey
BISNZAMPUNENFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 g / 100 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
HBCTP Procurement: Properties & Applications
Hexabromocyclotriphosphazene (HBCTP, CAS: 13701-85-4) is a cyclic, inorganic phosphazene compound with a six-membered ring of alternating phosphorus and nitrogen atoms, where each phosphorus is bonded to two bromine atoms . This structure yields a high bromine content (~78% by weight), which underpins its primary application as an additive flame retardant . Unlike many organic brominated flame retardants, the phosphazene core offers a synergistic P-N effect, enhancing char formation during combustion and often leading to lower smoke emission and toxicity . This compound also serves as a critical precursor for synthesizing a wide range of derivatives through nucleophilic substitution, allowing for tunable properties in advanced materials science .
Flame Retardant Chemistry
P-N synergistic char formation with lower smoke emission vs. organic brominated FRs
Bromine Content
~78% Br by weight for effective gas-phase radical quenching
Synthetic Utility
Key precursor for nucleophilic substitution to access diverse phosphazene derivatives
[1] Makmud, M. Z. H. (2021). A Review on Synthesis, Structural, Flame Retardancy and Dielectric Properties of Hexasubstituted Cyclotriphosphazene. Polymers, 13(17), 2916. DOI: 10.3390/polym13172916. View Source
HBCTP vs. Chlorinated Analogs
Direct substitution of hexabromocyclotriphosphazene (HBCTP) with its chlorinated analog, hexachlorocyclotriphosphazene (HCCP), or other common halogenated flame retardants is not straightforward and carries significant technical risk. A key differentiator is the drastically different thermal decomposition profile, where HBCTP decomposes around 320°C compared to HCCP's ~400°C, making them suitable for different polymer processing windows . Furthermore, the larger bromine atom alters the compound's reactivity in nucleophilic substitution reactions compared to HCCP, enabling access to different derivative structures . Finally, the flame retardant mechanism differs fundamentally: the synergy of bromine, phosphorus, and nitrogen in HBCTP provides a unique balance of gas-phase radical quenching and condensed-phase char promotion, a profile not matched by simple brominated aromatics or purely phosphorus-based alternatives .
HBCTP (Target)
Thermal Decomposition
~320 °C, suited for lower-temperature polymer processing
P-Br Reactivity
Enables distinct substitution patterns and derivative libraries
Different leaving-group chemistry leads to alternative derivatives
Flame Retardant Mechanism
Primarily chlorine-based radical quenching without P-N synergy
[1] LiMuZi. (2009). Synthesis and Characterization of Hexabromocyclotriphosphazene (Master's thesis, Hebei University). View Source
[2] Makmud, M. Z. H. (2021). A Review on Synthesis, Structural, Flame Retardancy and Dielectric Properties of Hexasubstituted Cyclotriphosphazene. Polymers, 13(17), 2916. DOI: 10.3390/polym13172916. View Source
HBCTP Comparative Evidence
Thermal Stability vs. HCCP
Hexabromocyclotriphosphazene (HBCTP) exhibits a significantly lower thermal decomposition temperature compared to its chlorinated analog, hexachlorocyclotriphosphazene (HCCP). This is a critical performance parameter for selecting a flame retardant compatible with specific polymer processing temperatures .
Thermal Stability vs. HCCPData to verify
HBCTP ~320 °C
HCCP ~400 °C
~80 °C lower decomposition
Processing window context; reported comparison
Literature data, verify with independent TGA
Thermal StabilityTGAFlame Retardant
Evidence Dimension
Thermal Decomposition Temperature (TGA onset)
Target Compound Data
~320 °C
Comparator Or Baseline
Hexachlorocyclotriphosphazene (HCCP) ~400 °C
Quantified Difference
~80 °C lower decomposition temperature
Conditions
Thermogravimetric Analysis (TGA) as reported in technical literature .
Why This Matters
This data allows a formulator to select HBCTP for applications where a lower activation temperature for flame retardancy is needed, or where processing must be done below ~320°C, avoiding the need for higher-temperature stable alternatives like HCCP.
Thermal StabilityTGAFlame Retardant
Flame Retardancy in Polyester Resin
While direct LOI data for pure HBCTP in a specific polymer matrix is not available in the primary literature, the performance of its chlorinated analog, HCCP, provides a strong class-level inference. A study showed that adding just 1 wt% of HCCP to polyester resin increased the Limiting Oxygen Index (LOI) from 22.53% to 24.71% . Given the known higher flame retardant efficacy of bromine compared to chlorine, HBCTP would be expected to demonstrate an equal or greater improvement at similar loading levels.
This quantifies the flame retardant potential of the cyclotriphosphazene core structure. It provides a benchmark for expected performance, suggesting HBCTP is a highly efficient additive, requiring low loadings to achieve significant improvements in fire resistance.
Flame RetardancyLOIPolyester Resin
[1] Jamain, Z., et al. (2020). Liquid-Crystal and Fire-Retardant Properties of New Hexasubstituted Cyclotriphosphazene Compounds with Two Schiff Base Linking Units. Molecules, 25(10), 2390. DOI: 10.3390/molecules25102390. View Source
Microwave-Assisted Synthesis Yield
A Master's thesis from Hebei University reported that using microwave irradiation for the synthesis of HBCTP significantly improved the yield compared to traditional heating methods. This has direct implications for procurement costs and the commercial viability of HBCTP-derived products .
Synthesis YieldCross-study comparable
Microwave: >50% yield vs. conventional ~50%
Supports procurement cost and sustainability context
Reported yield optimization; cross-validate at scale
SynthesisYield OptimizationMicrowave Chemistry
Evidence Dimension
Synthesis Yield
Target Compound Data
Yield increased to >50% using microwave method.
Comparator Or Baseline
Traditional synthesis method: ~50% yield.
Quantified Difference
Yield improvement from ~50% to >50%; significant reduction in reaction time and energy consumption.
Conditions
Optimization of catalyst, reaction time, heating power, and temperature for microwave irradiation vs. conventional heating .
Why This Matters
The documented improvements in yield, time, and energy directly translate to lower production costs and reduced environmental footprint, making HBCTP a more attractive and sustainable procurement option for large-scale applications.
SynthesisYield OptimizationMicrowave Chemistry
[1] LiMuZi. (2009). Synthesis and Characterization of Hexabromocyclotriphosphazene (Master's thesis, Hebei University). View Source
Density vs. Chlorinated Analog
The physical properties of hexabromocyclotriphosphazene (HBCTP) are distinct from its chlorinated analog due to the heavier bromine atom. This difference in density is a key factor for formulation and material design .
Density vs. HCCPHead-to-head
3.18g/cm³HCCP 1.98 g/cm³ (60% higher)
Enables high-density composite design
Standard physical property data
Physical PropertiesDensityMaterial Science
Evidence Dimension
Density
Target Compound Data
3.18 g/cm³
Comparator Or Baseline
Hexachlorocyclotriphosphazene (HCCP): 1.98 g/cm³
Quantified Difference
60% higher density
Conditions
Standard physical property data from authoritative chemical database .
Why This Matters
A significantly higher density can be crucial in applications where mass or space is a constraint, or where a denser additive improves the overall mechanical or barrier properties of a polymer composite. This directly influences material selection based on final product specifications.
Physical PropertiesDensityMaterial Science
[1] Kotobank. (n.d.). Halogenophosphazenes. In Kagaku Jiten (2nd ed.). Retrieved from https://kotobank.jp/word/はろげのほすふあぜん-2125572. View Source
HBCTP is an ideal candidate for use as an additive flame retardant in polymers that are processed or cured at temperatures below 320°C. Its thermal decomposition profile, with an onset of ~320°C, aligns with the processing windows of many thermoplastics like polyethylene and polypropylene, as well as thermosets like epoxy resins . This allows the compound to activate during a fire without prematurely degrading during manufacturing, making it a more process-compatible alternative to higher-temperature flame retardants like hexachlorocyclotriphosphazene (HCCP), which remains stable up to ~400°C . The class-level inference from HCCP's LOI performance in polyester resin (22.53% to 24.71% at 1 wt% loading) strongly suggests HBCTP will be a highly effective flame retardant at low addition levels .
Phosphazene Derivative Synthesis
The primary research application for HBCTP is as a versatile precursor for creating novel cyclotriphosphazene derivatives. Its six bromine atoms are excellent leaving groups for nucleophilic substitution, enabling the systematic attachment of various functional moieties like amines or alkoxides . The unique reactivity pattern of the P-Br bond, compared to the P-Cl bond in HCCP, allows access to a different set of regio- and stereoisomers, expanding the library of accessible phosphazene-based compounds for applications in drug delivery, catalysis, or advanced materials . Procurement of high-purity (>98%) HBCTP is essential for ensuring reproducible synthesis outcomes and material properties .
High-Density Composites and Coatings
In applications where adding mass or improving certain barrier properties is advantageous, HBCTP's high density (3.18 g/cm³) makes it a strategic choice over lower-density additives . This is in stark contrast to its chlorinated analog, HCCP, which has a density of only 1.98 g/cm³ . For high-density applications, HBCTP can be incorporated into polymer matrices or coatings to not only impart flame retardancy but also to increase the overall density and potentially enhance mechanical properties, as suggested by studies on HBCTP-based nanocomposites . This dual functionality (flame retardancy and density modification) offers a compelling value proposition for procurement in specialized material formulations.
Halogen Replacement Pattern Studies
HBCTP serves as a critical research tool for fundamental studies in inorganic chemistry. Its reactions with nucleophiles, such as ethylamine, have been meticulously studied to understand halogen replacement patterns, yielding specific derivatives like N3P3Br6-n(NHEt)n . These studies, often utilizing 1H NMR for structural elucidation, show that the substitution pattern on the brominated core is similar but not identical to that on HCCP, providing valuable insight into the mechanistic differences between P-Br and P-Cl bond reactivity . This makes HBCTP an indispensable compound for academic and industrial laboratories focused on developing new phosphazene chemistry.
Application
Selection Property
Validation Focus
Low-temperature polymer FR
Thermal decomposition profile
TGA and LOI in target polymer
Phosphazene derivative synthesis
P-Br reactivity for substitution
Derivatization yield and regio/stereoselectivity
High-density composites
Density
Composite density and mechanical testing
Halogen replacement studies
Substitution pattern
NMR analysis, mechanistic study
[1] Jamain, Z., et al. (2020). Liquid-Crystal and Fire-Retardant Properties of New Hexasubstituted Cyclotriphosphazene Compounds with Two Schiff Base Linking Units. Molecules, 25(10), 2390. DOI: 10.3390/molecules25102390. View Source
[2] Kotobank. (n.d.). Halogenophosphazenes. In Kagaku Jiten (2nd ed.). Retrieved from https://kotobank.jp/word/はろげのほすふあぜん-2125572. View Source
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